1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-pyrrolidin-1-yl-2-[4-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c28-18(25-8-1-2-9-25)16-24-12-14-27(15-13-24)22(29)20-19(26-10-3-4-11-26)17-6-5-7-23-21(17)30-20/h3-7,10-11H,1-2,8-9,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEKZPBWZABLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 423.5 g/mol. The structure features multiple heterocycles, including pyrrolidine and thienopyridine moieties, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Thieno[2,3-b]pyridine : This step involves specific coupling reactions to attach the thienopyridine moiety to the piperazine backbone.
- Finalization : The final product is obtained through purification processes such as crystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a related pyrrole derivative demonstrated significant antiproliferative activity against various cancer cell lines with an average IC50 value of 13.4 nM . The mechanism involves the inhibition of tubulin polymerization and induction of apoptosis via mitochondrial pathways, suggesting that similar derivatives may exhibit comparable effects.
Table 1: Anticancer Activity Comparison
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound A (related derivative) | 13.4 | Inhibition of tubulin polymerization |
| Compound B (another derivative) | 20.0 | Apoptosis induction |
Enzyme Inhibition
Pyrrole and pyrrolidine derivatives have been shown to inhibit various enzymes critical in cancer progression. Notably, compounds with similar structures have been reported to inhibit protein kinases and reverse transcriptase, indicating a broad spectrum of potential therapeutic applications .
Antioxidant Activity
Studies on pyrrole derivatives suggest they possess antioxidant properties, which could contribute to their anticancer effects by mitigating oxidative stress within cells . This dual action enhances their appeal as therapeutic agents in oncology.
Case Studies
- Study on Pyrrole Derivatives : A series of pyrrole derivatives were synthesized and evaluated for cytotoxic effects on cancer cell lines. The results indicated that modifications in the structure significantly impacted their biological activity, underscoring the importance of structure-activity relationships (SAR) .
- Mechanistic Insights : Research utilizing molecular docking and dynamics simulations has revealed that compounds similar to our target can effectively bind to specific cancer-related proteins, suggesting a targeted approach in drug design .
Comparison with Similar Compounds
Tetrazole Derivatives with Piperidine Moieties
Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28) share the ethanone backbone and a nitrogen-rich heterocycle (tetrazole) but differ in the substitution of piperidine instead of piperazine. The tetrazole group enhances metabolic stability compared to the thienopyridine system in the target compound, which may influence pharmacokinetic profiles .
Arylpiperazine Derivatives (MK45 and MK39)
MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) and MK39 (1-(4-nitrophenyl)-3-(2-oxo-1,2,3,4-tetrahydro-1H-pyrimidin-6-yl)pyrrol-2-one) feature piperazine cores linked to aromatic systems. MK45 includes a thiophene group, while the target compound uses a thienopyridine scaffold.
Pyrrolidine-Pyrazolopyrazine Hybrids
The compound 1-{3-[1-(2-aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one shares a pyrrolidine-ethanone framework but replaces the thienopyridine-piperazine system with a pyrazolopyrazine group. This substitution reduces aromatic surface area, which may impact π-π stacking interactions in biological targets .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
